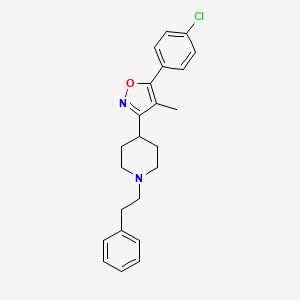

5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole

Descripción general

Descripción

Métodos De Preparación

Análisis De Reacciones Químicas

L741742 experimenta varias reacciones químicas, incluidas reacciones de sustitución y reducción . Los reactivos comunes utilizados en estas reacciones incluyen agentes reductores como el hidruro de litio y aluminio y reactivos de sustitución como compuestos halogenados . Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados, pero generalmente implican modificaciones en los anillos isoxazol o piperidina .

Aplicaciones Científicas De Investigación

Pharmacological Profile

The compound exhibits notable pharmacological properties, particularly its antagonistic action on dopamine D4 receptors. This receptor is associated with various neuropsychiatric disorders, including schizophrenia and attention deficit hyperactivity disorder (ADHD). The selectivity of 5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole for the D4 receptor over other dopamine receptors suggests its potential utility in treating conditions characterized by dopaminergic dysregulation.

Table 1: Receptor Affinity Data

Antipsychotic Activity

Research indicates that compounds like this compound can mitigate symptoms associated with psychotic disorders. Experimental studies using animal models have demonstrated that this compound can reduce hyperactivity and improve cognitive function, suggesting its potential as an antipsychotic agent.

Case Study: Animal Model Evaluation

A study evaluated the effects of this compound on animal models of schizophrenia. The results showed a significant reduction in stereotypic behaviors and improved performance in cognitive tasks compared to control groups, highlighting its therapeutic potential in managing psychotic symptoms.

Potential for Treating Addiction

The compound's interaction with dopamine receptors also positions it as a candidate for treating substance use disorders. By modulating dopaminergic signaling, it may help reduce cravings and withdrawal symptoms associated with addiction.

Neuroprotective Effects

Emerging studies suggest that this compound may exhibit neuroprotective properties. Research has indicated that it can protect neuronal cells from oxidative stress and apoptosis in vitro, which could be beneficial in neurodegenerative conditions such as Parkinson's disease.

Mecanismo De Acción

L741742 ejerce sus efectos uniéndose al receptor D4 de dopamina y bloqueando su actividad . Esta acción antagonista evita que la dopamina se una al receptor, inhibiendo así las vías de señalización aguas abajo que normalmente se activan por la dopamina . Los objetivos moleculares de L741742 incluyen el receptor D4 de dopamina, y su mecanismo de acción implica la interrupción de la neurotransmisión mediada por la dopamina .

Comparación Con Compuestos Similares

L741742 es único en su alta selectividad para el receptor D4 de dopamina en comparación con otros antagonistas del receptor de dopamina . Compuestos similares incluyen L745870 y L750667, que también se dirigen a los receptores de dopamina pero con diferentes perfiles de selectividad . La especificidad de L741742 para el receptor D4 lo hace particularmente valioso para la investigación centrada en este subtipo de receptor .

Actividad Biológica

5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole, also known as L-741,742, is a compound that has garnered attention for its biological activity, particularly as a selective antagonist of the dopamine D4 receptor. This article delves into the compound's biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C23H25ClN2O

- Molecular Weight : 380.91 g/mol

- CAS Number : 156337-32-5

- Chemical Structure : The compound features a piperidine moiety attached to an isoxazole ring, with a chlorophenyl group contributing to its pharmacological profile.

Dopamine D4 Receptor Antagonism

This compound has been identified as a potent and selective antagonist at human cloned dopamine D4 receptors. The binding affinity (K_i) values for this compound are notably low, indicating strong receptor interaction:

| Receptor Type | K_i (nM) |

|---|---|

| D2 | >1700 |

| D3 | 770 |

| D4 | 3.5 |

This selectivity suggests that the compound may be particularly useful in targeting conditions associated with dopamine dysregulation, such as schizophrenia and other psychotic disorders .

Pharmacological Implications

The antagonistic action at the D4 receptor is significant because it may modulate dopaminergic signaling pathways implicated in various psychiatric conditions. Research indicates that compounds like L-741,742 could potentially serve as therapeutic agents in treating:

- Schizophrenia : By blocking D4 receptors, the compound may help alleviate symptoms associated with this disorder.

- Depression : Given its action on dopamine pathways, it could also be explored for antidepressant effects .

Study on Antipsychotic Properties

A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of L-741,742 in preclinical models. The results demonstrated that this compound could significantly reduce hyperactivity in animal models induced by dopaminergic agents. This finding supports its potential use as an antipsychotic agent .

In Silico Studies

In silico docking studies have been conducted to further understand the interaction of L-741,742 with the D4 receptor. These studies suggest that specific amino acid residues within the receptor's binding site play a crucial role in mediating the compound's antagonistic effects. Such insights are valuable for designing more effective derivatives with enhanced selectivity and potency .

Comparative Analysis with Other Compounds

A comparative analysis of various D4 receptor antagonists showed that L-741,742 exhibits superior binding affinity compared to other compounds tested. This positions it as a leading candidate for further development in therapeutic applications targeting dopaminergic systems .

Propiedades

IUPAC Name |

5-(4-chlorophenyl)-4-methyl-3-[1-(2-phenylethyl)piperidin-4-yl]-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClN2O/c1-17-22(25-27-23(17)20-7-9-21(24)10-8-20)19-12-15-26(16-13-19)14-11-18-5-3-2-4-6-18/h2-10,19H,11-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDMAKDIDFJTXEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ON=C1C2CCN(CC2)CCC3=CC=CC=C3)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0043894 | |

| Record name | L-741,742 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0043894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156337-32-5 | |

| Record name | L 741742 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156337325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-741,742 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0043894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-741742 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5B89UM05U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.